2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2S/c1-7-11(22)18-12(20-19-7)23-6-10(21)17-9-4-2-3-8(5-9)13(14,15)16/h2-5H,6H2,1H3,(H,17,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEPEKWFGJWLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 6-methyl-5-oxo-2,5-dihydro-1,2,4-triazine with a sulfanyl reagent, followed by the introduction of the trifluoromethylphenyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the triazine ring or acetamide-linked phenyl group:
Key Observations from Structural Comparisons
Triazine vs. Triazole Cores: The target compound and retain the 1,2,4-triazine core, while uses a 1,2,4-triazole.
Substituent Effects: Trifluoromethyl (Target) vs. Nitro (): The CF₃ group offers superior metabolic stability compared to nitro, which is prone to reduction in vivo. Chloro-Methyl (): Increases electrophilicity, possibly enhancing reactivity in nucleophilic environments.
Biological Activity Insights :
- While direct data on the target compound’s activity is absent, demonstrates that structurally related acetamides exhibit anti-exudative effects. The trifluoromethyl group in the target compound may enhance bioavailability compared to nitro or chloro analogs .
- Triazine derivatives in and are used as pesticides, suggesting the core’s versatility in agrochemical and pharmaceutical applications.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group (logP ~2.5) increases lipophilicity compared to nitro (logP ~1.8) or chloro (logP ~2.0) substituents, favoring membrane permeability.
- Solubility : Polar groups like hydroxy () improve aqueous solubility, whereas tert-butyl () and CF₃ (Target) reduce it.
Biological Activity
The compound 2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the triazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, including anticancer and antibacterial properties.
- Molecular Formula : C13H11F3N4O2S
- Molecular Weight : 344.31 g/mol
- CAS Number : 53048-02-5
The compound features a triazine ring substituted with a sulfanyl group and a trifluoromethyl phenyl moiety, contributing to its unique biological profile.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of triazine derivatives. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects through apoptosis induction in cancer cell lines. Structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances efficacy against various tumor types.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Sample A | A431 | 1.98 ± 1.22 |
| Sample B | Jurkat | 1.61 ± 1.92 |
These compounds showed comparable or superior activity to standard chemotherapeutics like doxorubicin .
Antibacterial Activity
The antibacterial properties of related triazine compounds have been evaluated against both Gram-positive and Gram-negative bacteria:
- Activity Assessment : The Minimum Inhibitory Concentration (MIC) values were determined using the MTT assay method.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
The results indicated that triazine derivatives possess significant antibacterial activity, particularly against S. aureus and E. coli, with MIC values lower than those of conventional antibiotics like kanamycin .
Study on Antitumor Activity
A recent study focused on the synthesis and biological evaluation of several triazine derivatives, including the target compound. The findings suggested that modifications on the phenyl ring significantly influenced their cytotoxicity against cancer cell lines:
- Findings : The presence of halogen substituents on the phenyl ring correlated with increased antiproliferative activity.
Study on Antibacterial Efficacy
Another investigation assessed the antibacterial efficacy of various triazine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
